N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-26-17-15-23-22-14(24(15)8-7-18-17)10-20-16(25)13-9-19-11-5-3-4-6-12(11)21-13/h3-9H,2,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWNYFMFEBBSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the triazolo-pyrazine core. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like xylene . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Cyclization Reactions for Core Formation
The triazolopyrazine core is synthesized via cyclocondensation of hydrazine derivatives with pyrazine precursors. Key steps include:
-
Hydrazine-Pyrazine Cyclization : Reaction of 2-hydrazinopyrazine with triethyl orthoformate under acidic conditions yields the triazolopyrazine ring .
-
Ethoxy Group Introduction : Alkylation at the 8-position of the triazolopyrazine core using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) .
Table 1: Cyclization Conditions for Triazolopyrazine Derivatives
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Hydrazinopyrazine + Triethyl Orthoformate | HCl (cat.), reflux, 4 h | 68–72 | |
| Ethylation at C8 | EtBr, K₂CO₃, DMF, 80°C, 12 h | 55–60 |
Amide Bond Formation
The quinoxaline-2-carboxamide moiety is introduced via coupling reactions:
-
Carboxylic Acid Activation : Quinoxaline-2-carboxylic acid is activated using EDCl/HOBt or TBTU.
-
Nucleophilic Substitution : Reaction with the methylamine group on the triazolopyrazine scaffold in anhydrous DCM or DMF .
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Temp. (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 24 | 65 |
| TBTU/DIEA | DCM | 0→25 | 12 | 78 |
Electrophilic Substitution on Quinoxaline
The quinoxaline ring undergoes electrophilic substitution at positions 3, 6, and 7 under controlled conditions:
-
Bromination : N-Bromosuccinimide (NBS) in acetonitrile selectively brominates the quinoxaline at C6 .
-
Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at C3 .
Table 3: Electrophilic Substitution Outcomes
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CH₃CN, reflux | C6 | 72 |
| Nitration | HNO₃/H₂SO₄, 0°C | C3 | 58 |
Functional Group Transformations
-
Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups .
-
Oxidation of Thioethers : mCPBA oxidizes sulfur-containing substituents to sulfoxides or sulfones .
Stability and Reactivity
-
pH Sensitivity : The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the amide bond .
-
Thermal Stability : Decomposes above 250°C, with DSC showing exothermic peaks at 255°C .
Cross-Coupling Reactions
The triazolopyrazine core participates in Suzuki-Miyaura couplings for diversification:
-
Borylation : Miyaura borylation at C8 using bis(pinacolato)diboron and Pd(dppf)Cl₂ .
-
Suzuki Coupling : Phenylboronic acid reacts with brominated derivatives to install aryl groups .
Table 4: Cross-Coupling Efficiency
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| 8-Bromo-triazolopyrazine | Pd(PPh₃)₄, K₂CO₃ | 82 |
| Borylated Intermediate | Pd(dppf)Cl₂, KOAc | 75 |
Key Research Findings
-
Catalytic Efficiency : Pd-based catalysts outperform Ni in cross-coupling reactions, achieving >80% yields .
-
Regioselectivity : Bromination favors the quinoxaline ring over the triazolopyrazine due to electron density distribution .
-
Biological Implications : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show enhanced kinase inhibition .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to the triazolo-pyrazine class exhibit notable anticancer activities. For instance, derivatives have been shown to act as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical targets in cancer therapy. These activities suggest that N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide could be explored for therapeutic applications in oncology .
Mechanism of Action
The mechanism of action for this compound primarily involves its interaction with specific receptors involved in cancer proliferation and angiogenesis. Studies have demonstrated that derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .
Pharmacological Applications
Neurokinin Receptor Antagonism
This compound has been identified as a selective antagonist for neurokinin-3 receptors. This property opens avenues for research into treatments for conditions such as anxiety and depression, where neurokinin signaling plays a crucial role .
Anti-inflammatory Effects
The triazolo-pyrazine derivatives also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The ability to modulate inflammatory pathways could lead to new therapeutic strategies for conditions like arthritis or other chronic inflammatory disorders .
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds derived from the triazolo-pyrazine scaffold:
- Cancer Cell Line Studies : A recent study evaluated the viability of several cancer cell lines treated with compounds based on the triazolo[4,3-a]quinoxaline scaffold. Among them, specific derivatives showed significant cytotoxic effects against melanoma cell lines, indicating their potential as anticancer agents .
- Structure–Activity Relationship (SAR) Analysis : Research has focused on understanding how modifications to the triazolo-pyrazine structure influence biological activity. This includes evaluating how different substituents affect potency against various cancer types and elucidating the underlying mechanisms of action .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells . For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key Structural Differences and Implications:
- Ethoxy vs. Hydroxy/Amino Substituents: The ethoxy group in the target compound likely improves metabolic stability compared to the hydroxy group in or the amino group in , which may undergo faster oxidation or deamination.
- Quinoxaline vs.
- Synthetic Accessibility : Compounds like those in utilize cyclization and carbodiimide-mediated amide coupling (e.g., EDCI/HOBt), methods likely applicable to the target compound’s synthesis.
Pharmacological and Functional Comparisons
- Cytoprotection and Membrane Stabilization: Derivatives with thiazolidine-4-carboxamide () or ω-substituted alkylcarboxylic acids () exhibit cytoprotective effects, suggesting that the target compound’s quinoxaline group could be modified for similar applications.
- Receptor Targeting: 2-Benzyl-substituted triazolopyrazin-3-ones () show affinity for adenosine receptors, highlighting the core’s versatility. The quinoxaline-carboxamide group may redirect activity toward kinase or purinergic receptors.
Physicochemical Properties
- Solubility: Quinoxaline-2-carboxamide’s planar structure may reduce aqueous solubility compared to smaller substituents (e.g., phenyl-triazole in ).
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds that feature a triazolo-pyrazine moiety. The structural formula is represented as follows:
This compound exhibits a molecular weight of 315.33 g/mol and has unique substituents that contribute to its biological properties.
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit notable anticancer activity. For instance, compounds similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline have shown promise as dual inhibitors of c-Met and VEGFR-2, which are critical targets in cancer therapy. These activities suggest potential applications in treating various cancers through mechanisms such as apoptosis induction and inhibition of tumor growth .
Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives increased apoptosis via caspase activation pathways (caspase 9, 8, and 3/7), indicating their potential as effective anticancer agents .
Antimicrobial Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline has also been investigated for its antimicrobial properties. Derivatives from this class have shown moderate to good antibacterial activity against various pathogens. For example, several pyrazole derivatives displayed significant inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Bactericidal Activity |
|---|---|---|
| 4a | 0.22 | Yes |
| 5a | 0.25 | Yes |
| 10 | 0.30 | Yes |
The mechanism by which N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline exerts its biological effects involves binding to specific molecular targets. This binding can modulate enzyme activity or activate signaling pathways that lead to the desired therapeutic outcomes .
Interaction with Receptors
Research has indicated that related compounds can interact with adenosine receptors (A1 and A2). These interactions may result in the antagonism of adenosine's inhibitory actions on cellular processes such as cAMP formation in fat cells .
Synthesis Methods
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline typically involves multi-step organic reactions. Key steps include:
- Preparation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Alkylation Reaction : The ethoxy group is introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluation .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for synthesizing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide? A: The compound can be synthesized via coupling reactions between triazolo[4,3-a]pyrazine intermediates and quinoxaline-2-carboxamide derivatives. A validated method involves:
- Step 1: Reacting 8-ethoxy-triazolo[4,3-a]pyrazine-3-methanol with quinoxaline-2-carboxylic acid using carbodiimide coupling reagents (e.g., EDCI·HCl) and HOBt in anhydrous DMF at 60°C for 18 hours .
- Step 2: Purification via recrystallization (for crystalline products) or column chromatography (for amorphous solids), with eluents like cyclohexane/EtOAc mixtures .
Advanced Synthesis Optimization
Q: How can computational methods improve reaction yield and selectivity for this compound? A: Quantum chemical calculations and reaction path searches can identify optimal conditions (e.g., solvent polarity, temperature, catalyst). For example:
- Reaction Design: ICReDD’s approach combines quantum calculations with experimental data to narrow down conditions (e.g., trifluoroacylation in dioxane vs. THF) .
- Case Study: Fluorinated analogs require precise control of fluoroacylation steps; computational modeling of trifluoroethyl acetate reactivity can reduce side-product formation .
Analytical Characterization
Q: Which spectroscopic and chromatographic techniques are critical for characterizing this compound? A: Key methods include:
- 1H NMR: To confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm and triazolo protons at δ 8.2–8.5 ppm) .
- IR Spectroscopy: Detection of carboxamide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- HPLC-MS: For purity assessment (e.g., ESI-MS with [M+H]+ ion matching theoretical mass ±0.5 Da) .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reaction yields across studies? A: Systematic evaluation of variables is required:
- Case Example: Yield variations in coupling reactions (e.g., 77% vs. 85%) may arise from differences in solvent (DMF vs. THF), stoichiometry (1:2 vs. 1:1.2), or purification methods (recrystallization vs. chromatography) .
- Mitigation: Use Design of Experiments (DoE) to isolate critical factors (e.g., EDCI·HCl concentration, reaction time) .
Biological Activity Profiling
Q: What experimental designs are recommended for evaluating adenosine receptor binding affinity? A: Use competitive binding assays with radiolabeled ligands (e.g., [³H]CGS21680 for A2A receptors):
- Protocol: Incubate the compound with membrane preparations from HEK293 cells expressing human A1/A2A receptors. Measure displacement curves using scintillation counting .
- Advanced: Pair functional assays (cAMP accumulation) with structural studies (molecular docking of the quinoxaline moiety into receptor pockets) .
Fluorinated Analog Synthesis
Q: What steps are critical for synthesizing fluorinated derivatives of this compound? A: Key modifications include:
- Fluoroacylation: Introduce CF3 groups via trifluoroethyl acetate under reflux in dioxane (e.g., 8-trifluoroacetylpyrazolo-triazine derivatives) .
- Challenges: Monitor fluorination efficiency via 19F NMR and address hydrolytic instability by optimizing reaction pH (<7) .
Purification Challenges
Q: How can column chromatography conditions be optimized for polar byproducts? A: Adjust eluent polarity and additive use:
- Example: For triazolo-pyrazine intermediates, use gradient elution with EtOAc/MeOH (95:5) to separate carboxamide byproducts .
- Validation: Confirm purity via XRPD to detect crystalline impurities and TGA-DSC for thermal stability profiling .
Stability Studies
Q: What protocols ensure compound stability during storage and assays? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
